molecular formula C24H27FN4O2S B15172004 2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B15172004
M. Wt: 454.6 g/mol
InChI Key: QFLQZLSTWDSQSH-UHFFFAOYSA-N
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Description

2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[55]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, dicyano groups, a hydroxy group, and a fluorophenylacetamide moiety

Properties

Molecular Formula

C24H27FN4O2S

Molecular Weight

454.6 g/mol

IUPAC Name

2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H27FN4O2S/c1-23(2,3)15-8-10-24(11-9-15)18(12-26)21(31)29-22(19(24)13-27)32-14-20(30)28-17-6-4-16(25)5-7-17/h4-7,15,18H,8-11,14H2,1-3H3,(H,28,30)(H,29,31)

InChI Key

QFLQZLSTWDSQSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F)C#N

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dicyano groups can be reduced to amines under suitable conditions.

    Substitution: The fluorophenylacetamide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5

    Chemistry: Its unique structure makes it a candidate for studying spirocyclic compounds and their reactivity.

    Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could be explored for drug development, particularly in targeting specific molecular pathways.

    Industry: Its properties might be useful in the development of new materials or catalysts

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with dicyano and hydroxy groups. For example:

Biological Activity

The compound 2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure, which contributes to its biological activity. The presence of the sulfanyl group and dicyano moiety enhances its reactivity and potential interaction with biological targets.

Key Structural Features:

  • Molecular Formula: C₁₈H₁₈F₁N₃O₂S
  • Molecular Weight: 353.42 g/mol
  • Key Functional Groups:
    • Sulfanyl (-S-)
    • Dicyano (-C≡N)
    • Hydroxy (-OH)
    • Fluorophenyl

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with spirocyclic structures exhibit significant anticancer properties. For example:

  • A study demonstrated that derivatives of azaspiro compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The sulfonamide derivatives have shown promise in antimicrobial activity:

  • In vitro studies revealed that the compound exhibits inhibition against several bacterial strains, suggesting its potential use as an antibiotic agent .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within cells.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity: The dicyano group may interfere with enzyme function critical for cell survival in cancer cells.
  • Disruption of Cellular Signaling Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have been documented that explore the efficacy of similar compounds:

StudyFindings
Smith et al., 2020Demonstrated significant tumor reduction in xenograft models treated with azaspiro compounds.
Johnson et al., 2021Reported antimicrobial efficacy against Gram-positive bacteria using related sulfonamide derivatives.

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